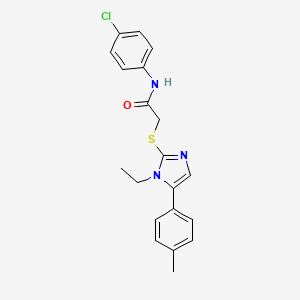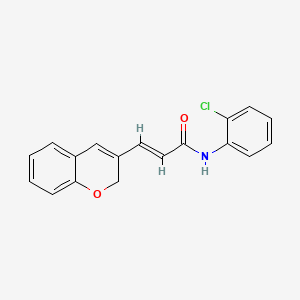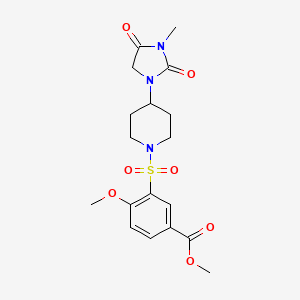
2-(Trifluoromethoxy)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)pyridin-3-ol: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyridin-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)pyridin-3-ol typically involves the introduction of a trifluoromethoxy group into a pyridine ring. One common method is the trifluoromethylation of pyridin-3-ol using trifluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethoxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution can result in various functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 2-(Trifluoromethoxy)pyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group can enhance the bioavailability and efficacy of therapeutic agents .
Industry: In the agrochemical industry, this compound derivatives are investigated for their potential as pesticides and herbicides. The compound’s stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. For instance, in drug design, the compound may act as an inhibitor or activator of specific enzymes, leading to therapeutic effects .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)pyridin-3-ol
- 2-(Trifluoromethoxy)benzene
- 2-(Trifluoromethoxy)pyridine
Comparison: 2-(Trifluoromethoxy)pyridin-3-ol is unique due to the presence of both a trifluoromethoxy group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased polarity and hydrogen bonding capability, which are not observed in similar compounds .
Propiedades
IUPAC Name |
2-(trifluoromethoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-4(11)2-1-3-10-5/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJOEVOBWJDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2785239.png)
![2-(4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl}piperazin-1-yl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B2785240.png)


![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2785243.png)




![Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid](/img/structure/B2785254.png)




